molecular formula C12H10N2O4S B5198405 1,3-benzodioxol-5-yl[(5-nitro-2-thienyl)methyl]amine

1,3-benzodioxol-5-yl[(5-nitro-2-thienyl)methyl]amine

Cat. No. B5198405
M. Wt: 278.29 g/mol
InChI Key: LXFFHKRSVXSVCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-benzodioxol-5-yl[(5-nitro-2-thienyl)methyl]amine, also known as 2C-T-7, is a psychedelic drug that belongs to the phenethylamine class of compounds. It was first synthesized in 1981 by Alexander Shulgin, a renowned chemist who is credited with discovering many novel psychoactive substances. 2C-T-7 is known for its potent psychedelic effects, which can last for several hours. In recent years, it has gained popularity among the recreational drug-using community, although its use is illegal in many countries.

Mechanism of Action

The precise mechanism of action of 1,3-benzodioxol-5-yl[(5-nitro-2-thienyl)methyl]amine is not fully understood, although it is believed to act primarily as a serotonin receptor agonist. Specifically, it is thought to bind to the 5-HT2A receptor subtype, which is known to be involved in the regulation of mood, perception, and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1,3-benzodioxol-5-yl[(5-nitro-2-thienyl)methyl]amine are varied and complex. The drug has been shown to increase levels of the neurotransmitter serotonin in the brain, which is thought to be responsible for its psychoactive effects. It has also been shown to affect other neurotransmitter systems, including dopamine and norepinephrine. Physiological effects of the drug can include increased heart rate, elevated blood pressure, and changes in body temperature.

Advantages and Limitations for Lab Experiments

One advantage of studying 1,3-benzodioxol-5-yl[(5-nitro-2-thienyl)methyl]amine in the laboratory setting is that it allows researchers to better understand the mechanisms of action of psychedelic drugs and their effects on the brain. However, there are also several limitations to using 1,3-benzodioxol-5-yl[(5-nitro-2-thienyl)methyl]amine in research, including its illegal status in many countries and the potential for harm to study participants.

Future Directions

There are several potential directions for future research on 1,3-benzodioxol-5-yl[(5-nitro-2-thienyl)methyl]amine. One area of interest is the potential therapeutic uses of the drug, particularly in the treatment of mental health disorders such as depression and anxiety. Another area of interest is the development of new psychedelic compounds that may have similar or improved effects compared to 1,3-benzodioxol-5-yl[(5-nitro-2-thienyl)methyl]amine. Finally, more research is needed to better understand the long-term effects of 1,3-benzodioxol-5-yl[(5-nitro-2-thienyl)methyl]amine use, particularly with regard to potential risks to mental and physical health.

Synthesis Methods

The synthesis of 1,3-benzodioxol-5-yl[(5-nitro-2-thienyl)methyl]amine involves several steps, starting with the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form 2,5-dimethoxy-beta-nitrostyrene. This compound is then reduced using sodium borohydride to form 2,5-dimethoxyphenethylamine, which is further reacted with 5-nitro-2-thiophenemethyl chloride to form the final product, 1,3-benzodioxol-5-yl[(5-nitro-2-thienyl)methyl]amine.

Scientific Research Applications

1,3-benzodioxol-5-yl[(5-nitro-2-thienyl)methyl]amine has been the subject of several scientific studies, primarily focused on its psychoactive effects. One study conducted in 2004 found that the drug produced significant alterations in perception, mood, and thought processes in human subjects. Another study conducted in 2005 found that 1,3-benzodioxol-5-yl[(5-nitro-2-thienyl)methyl]amine produced dose-dependent changes in brain activity, as measured by functional magnetic resonance imaging (fMRI).

properties

IUPAC Name

N-[(5-nitrothiophen-2-yl)methyl]-1,3-benzodioxol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4S/c15-14(16)12-4-2-9(19-12)6-13-8-1-3-10-11(5-8)18-7-17-10/h1-5,13H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXFFHKRSVXSVCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NCC3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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